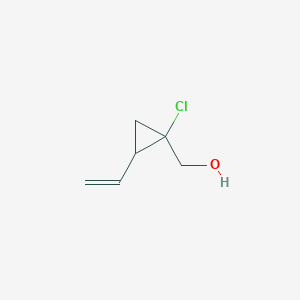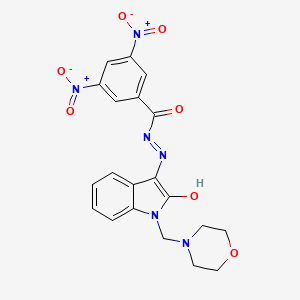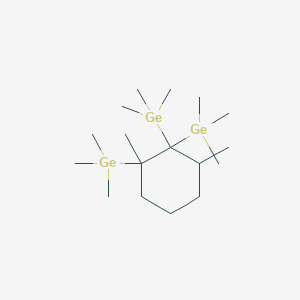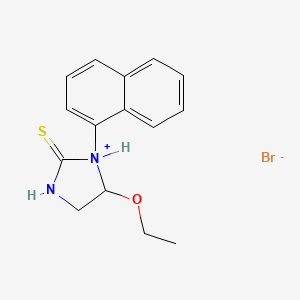
3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide is an organic compound that belongs to the class of imidazolidine derivatives It is characterized by the presence of a naphthyl group, an ethoxy group, and a thione group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide typically involves the reaction of 1-naphthylamine with ethyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the imidazolidine ring. The final product is obtained by treating the imidazolidine derivative with hydrobromic acid to yield the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkoxy or functional group-substituted derivatives.
Scientific Research Applications
3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The naphthyl group may also interact with hydrophobic pockets within target molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Naphthyl)-4-methoxy-imidazolidine-2-thione
- 3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-one
- 3-(2-Naphthyl)-4-ethoxy-imidazolidine-2-thione
Uniqueness
3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity. The hydrobromide salt form also enhances its stability and ease of handling compared to other similar compounds.
Properties
CAS No. |
101564-83-4 |
|---|---|
Molecular Formula |
C15H17BrN2OS |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
5-ethoxy-1-naphthalen-1-ylimidazolidin-1-ium-2-thione;bromide |
InChI |
InChI=1S/C15H16N2OS.BrH/c1-2-18-14-10-16-15(19)17(14)13-9-5-7-11-6-3-4-8-12(11)13;/h3-9,14H,2,10H2,1H3,(H,16,19);1H |
InChI Key |
XPQRTHIYLBTUSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CNC(=S)[NH+]1C2=CC=CC3=CC=CC=C32.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


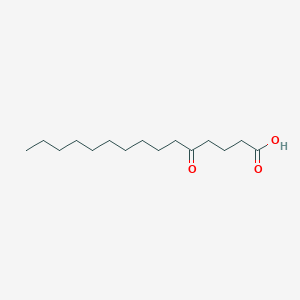
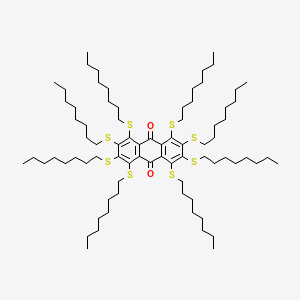
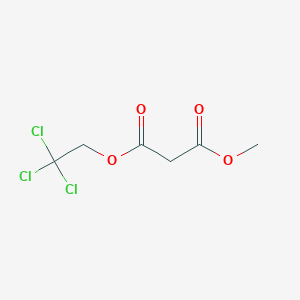

![Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14342034.png)
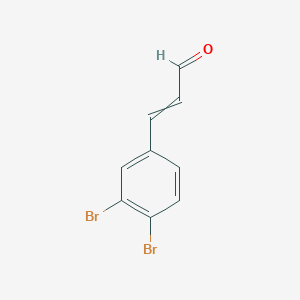
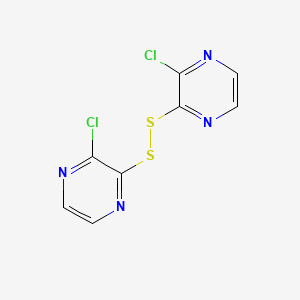
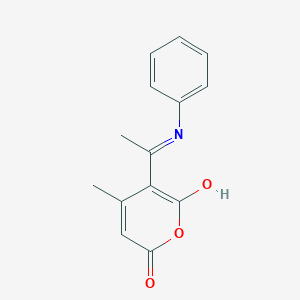

![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
